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Introduction

Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye renowned for its applications in
biological imaging.[1][2][3] Its excitation and emission spectra fall within the NIR window (700-
900 nm), a range where biological tissues exhibit minimal light absorption and scattering.[4]
This key characteristic allows for deep tissue penetration and a high signal-to-background ratio,
making Cy7-conjugated molecules ideal for sensitive detection and in vivo imaging.[3][4]

Antibody labeling kits utilizing Cy7 typically employ N-hydroxysuccinimide (NHS) ester
chemistry.[5][6] The Cy7 NHS ester reacts efficiently with primary amine groups (such as the
side chain of lysine residues) on the antibody, forming a stable, covalent amide bond.[5][6] The
resulting Cy7-labeled antibody can be used in a variety of applications to detect and visualize
specific antigens.

Key Applications

« In Vivo Imaging: The NIR properties of Cy7 are highly advantageous for non-invasive
imaging in living organisms.[2] Labeled antibodies can be used to track tumor growth,
monitor disease progression, and assess the biodistribution of therapeutic agents.[4][7] The
deep tissue penetration and low autofluorescence of Cy7 enable clear visualization of targets
deep within the body.[4][7]
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o Flow Cytometry: Cy7 is a valuable fluorophore for multicolor flow cytometry.[8] Its far-red

emission minimizes spectral overlap with dyes that emit in the visible range, simplifying

panel design and reducing the need for compensation. This makes it particularly effective for

identifying and sorting specific cell populations, including rare cells or those with low-

abundance markers.[9][10]

e Fluorescence Microscopy: In techniques like immunofluorescence (IF) and

immunohistochemistry (IHC), Cy7-conjugated antibodies allow for the precise localization of

antigens within cells and tissues.[8][11] The low background autofluorescence in the NIR

spectrum results in a high signal-to-noise ratio, yielding clearer and more distinct images.[11]

[12]

Quantitative Data: Properties of Cyanine 7 Dye

The following table summarizes the key spectral and physical properties of the Cy7

fluorophore. These values are essential for proper experimental setup, including the selection

of appropriate filters and laser lines.

Property Value References
Maximum Excitation

~750 nm [1][11]
Wavelength (Aex)
Maximum Emission

~775 nm [1][11]

Wavelength (Aem)

Molar Extinction Coefficient (g) >200,000 cm~tM—1

[1]3]

Quantum Yield (®) ~0.28-0.3

[1]3]

Recommended Excitation
750 nm
Laser

[1]

Recommended Emission Filter 780 - 850 nm

[1]

Correction Factor (CF) at 280

nm

~0.05

[5]

Experimental Protocols
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Workflow for Cy7 Antibody Conjugation and Application

Overall Workflow: From Labeling to Application
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Caption: General workflow for Cy7 antibody conjugation, purification, and use.

Protocol 1: Conjugation of Cy7 NHS Ester to an
Antibody

This protocol describes the covalent labeling of a purified antibody with a Cy7 NHS ester.

Principle of NHS Ester Conjugation

Mechanism of Cy7 NHS Ester Reaction with Antibody

Antibody-NHz2
(Primary Amine, e.g., Lysine)

Cy7-NHS Ester

Antibody-NH-CO-Cy7
(Stable Amide Bond)

NHS
(Byproduct)

Click to download full resolution via product page
Caption: Reaction of a Cy7 NHS ester with a primary amine on an antibody.

Materials:

Purified antibody (1-2 mg/mL)

Amine-free buffer (e.g., PBS, pH 7.2-7.4)[13]

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1]

Cy7 NHS Ester[1]

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1]
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e Size-exclusion chromatography column (e.g., Sephadex G-25)[1]
o Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide[1]
Procedure:

o Antibody Preparation: If the antibody is in a buffer containing primary amines (like Tris or
glycine), it must be dialyzed against an amine-free buffer (e.g., PBS) overnight at 4°C.[1][14]
Adjust the final antibody concentration to 2-10 mg/mL.[11][15]

e Adjust pH: Add 1 M sodium bicarbonate to the antibody solution to adjust the pH to 8.5-9.0.
[3][13]

o Prepare Cy7 Stock Solution: Immediately before use, dissolve the Cy7 NHS ester in
anhydrous DMSO to a concentration of 10 mg/mL.[1][11]

o Conjugation Reaction:

[¢]

Bring the antibody solution to room temperature.

o Calculate the volume of Cy7 stock solution needed to achieve a 10- to 20-fold molar
excess of dye to antibody.[1] This is a common starting point and may require
optimization.[13]

o Slowly add the calculated volume of Cy7 stock solution to the antibody solution while
gently vortexing.[1][3]

o Incubate the reaction for 1-2 hours at room temperature, protected from light.[1][11]
 Purification:

o Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with storage
buffer.[16]

o Apply the reaction mixture to the column.[5]

o Elute the conjugate with storage buffer. The Cy7-labeled antibody, being larger, will elute
first as the initial colored fraction. The smaller, unconjugated dye will elute later.[5][16]
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o Collect the fractions containing the labeled antibody.

Protocol 2: Characterization and Degree of Labeling
(DOL) Calculation

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single
antibody molecule.[13][17] An optimal DOL is crucial for balancing signal intensity with antibody
function; for most antibodies, a DOL between 2 and 10 is ideal.[13]

Procedure:

» Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm
(Azs0) and at the absorbance maximum for Cy7, ~750 nm (A7s0).[13][18]

o Calculate the molar concentration of the antibody and the Cy7 dye using the Beer-Lambert
law. A correction factor (CF) is required because the dye also absorbs light at 280 nm.[13]
[19]

Formulas:

o Protein Concentration (M) = [Azso - (A7s0 x CF)] / €_protein[13]

e Dye Concentration (M) = A7so / €_dye

e Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)[13]

Where:

Azso0: Absorbance of the conjugate at 280 nm.

A7so0: Absorbance of the conjugate at ~750 nm.

CF: Correction Factor for Cy7 at 280 nm (~0.05).[5]

€_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000
M~icm~1).

€_dye: Molar extinction coefficient of Cy7 at ~750 nm (~250,000 M—1cm~1).[11]
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Protocol 3: Application in In Vivo Imaging

This protocol provides a general guideline for using a Cy7-labeled antibody for tumor imaging
in a mouse model.

In Vivo Imaging Workflow
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Workflow for In Vivo Imaging with Cy7-Antibody
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Caption: Experimental steps for in vivo imaging using a Cy7-labeled antibody.
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Procedure:

» Animal Model: Use mice bearing tumors relevant to the antibody's target (e.g., HER2-
positive tumors for a Cy7-labeled anti-HER2 antibody).[4]

e Probe Administration:

[¢]

Dilute the Cy7-labeled antibody in sterile PBS to the desired concentration. A typical dose
is 1-2 nmol (approximately 150-300 pg for an IgG) per mouse.[4]

[¢]

Anesthetize the mouse (e.g., using isoflurane).[3]

[¢]

Acquire a baseline pre-injection image to assess autofluorescence.[4]

[e]

Inject the probe, typically 100-200 pL, via the tail vein (intravenous injection).[4]
e Image Acquisition:
o Place the anesthetized animal in an in vivo imaging system.[3]

o Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and
72 hours) to determine the optimal window for target accumulation and background
clearance.[4]

o Use appropriate filter sets for Cy7 (e.g., excitation ~745 nm, emission ~780 nm).[4]
o Data Analysis:

o Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-
target background area.[3]

o Quantify the fluorescence signal (e.g., average radiant efficiency) in the ROIs to determine
the tumor-to-background ratio.[3]

o Overlay the fluorescence signal onto a white-light image for anatomical localization.[1]
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Protocol 4: Application in Immunofluorescence (IF) Cell
Staining

Procedure:
o Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.
o Fixation & Permeabilization:

Wash cells three times with PBS.

o

o

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

[1]

Wash three times with PBS.

o

[¢]

If targeting an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton X-100 in
PBS for 10 minutes.

e Blocking: Incubate cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes to
reduce non-specific antibody binding.[1]

e Antibody Staining:
o Dilute the Cy7-conjugated antibody to its optimal concentration in blocking buffer.

o Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight
at 4°C, protected from light.[1]

o Wash the cells three times with PBS for 5 minutes each.[1]

o Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
[11]

¢ Mounting and Imaging:

o Mount the coverslips onto microscope slides using an antifade mounting medium.[11]
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o Image using a fluorescence microscope equipped with the appropriate filter sets for Cy7
(e.g., excitation ~710/75 nm, emission ~810/90 nm).[11]

Protocol 5: Storage and Handling of Labeled Antibodies

Proper storage is critical to maintain the functionality of the fluorescent conjugate.

e Short-Term Storage: Store the purified Cy7-conjugated antibody at 4°C in the dark.[1][11]
Lyophilized conjugates can also be stored at 4°C.[20]

» Long-Term Storage: For storage longer than a few months, add glycerol to a final
concentration of 50% and store at -20°C.[1] Alternatively, aliquot the conjugate into single-
use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[21][22] Do
not use frost-free freezers.[21]

 Light Protection: Cy7, like all fluorophores, is susceptible to photobleaching. Protect the
conjugate from light during storage and all experimental steps by using dark vials or
wrapping tubes in foil.[21][23]

» Additives: To prevent microbial growth, sterile 0.02% sodium azide can be added to the
storage buffer.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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